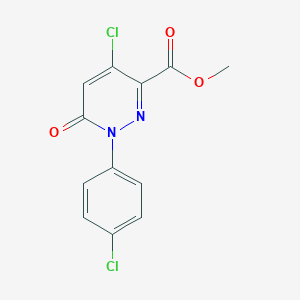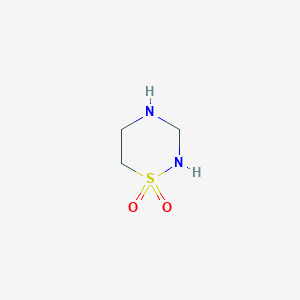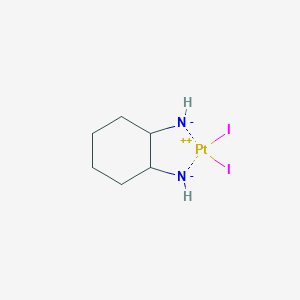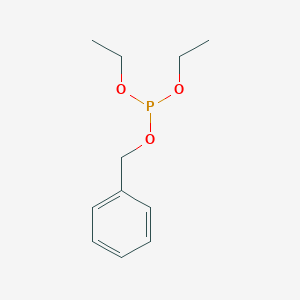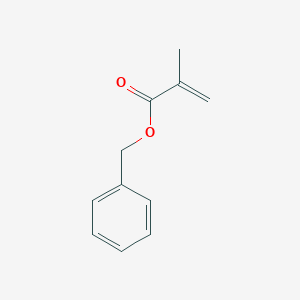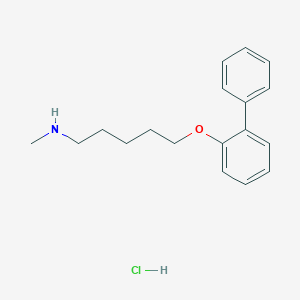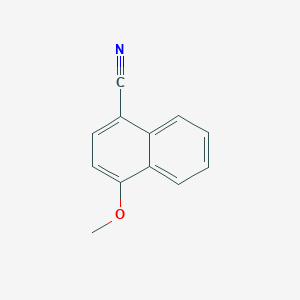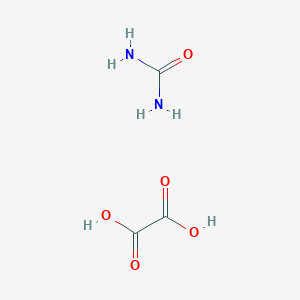
Urea oxalate
Vue d'ensemble
Description
Urea Oxalate is a chemical compound with the molecular formula C3H6N2O5 . It is also known by other names such as Urea ethanedioate and Urea, ethanedioate .
Synthesis Analysis
Urea Oxalate can be synthesized through the Wöhler synthesis process, where solutions of potassium cyanate and ammonium chloride are mixed, heated, and cooled. The addition of a solution of oxalic acid forms urea oxalate as a white precipitate . Another method involves the reaction of primary amides with oxalyl chloride to generate acyl isocyanates, which react with a wide range of amides, hydrazides, amines, alcohols, carbazate, and sulfonate to provide symmetrical and unsymmetrical diacyl urea derivatives .Molecular Structure Analysis
The molecular structure of Urea Oxalate consists of carbon, hydrogen, nitrogen, and oxygen atoms. The average mass of the molecule is 150.090 Da .Chemical Reactions Analysis
Urea Oxalate can undergo various chemical reactions. For instance, the decomposition of urea has been studied extensively, and it has been found that undesired liquid and solid by-products are formed in the exhaust pipe during the decomposition process . Another study discusses the electrochemical C-N coupling of carbon dioxide and nitrogen oxides under environmental conditions as a newly developed method .Physical And Chemical Properties Analysis
Urea Oxalate is a colorless crystalline solid. It has an average mass of 150.090 Da and a Monoisotopic mass of 150.027664 Da .Applications De Recherche Scientifique
Hydrogen Production
Urea Oxalate plays a significant role in the production of hydrogen, a green energy source . Scientists have developed a catalyst for the urea oxidation reaction, which enhances hydrogen generation efficiency . Urea, a pollutant found in urine, releases a significant amount of energy during its oxidation process, offering a potential means to enhance both the efficiency of hydrogen generation and the purification of toilet wastewater .
Wastewater Treatment
The urea oxidation reaction, facilitated by Urea Oxalate, is used in the purification of toilet wastewater . This process not only purifies the wastewater but also generates hydrogen, a clean energy source .
Catalyst Development
Researchers have developed a catalyst known as nickel-iron-oxalate (O-NFF) that combines iron (Fe) and oxalate on nickel (Ni) metal . This catalyst has an expansive surface area characterized by nanometer-sized particles in fragment form, which enables it to adsorb more reactants, facilitating an accelerated urea oxidation reaction .
Energy Recovery
Electrocatalytic and photo (electro)catalytic urea oxidation technologies under mild conditions have become promising methods for energy recovery . Urea Oxalate plays a crucial role in these technologies .
Environmental Remediation
Urea Oxalate is used in environmental remediation processes . The urea oxidation reaction (UOR) in natural urine is discussed, focusing on the influence of impurity ions . A particular emphasis is placed on the application of the UOR in energy and environmental fields, such as hydrogen production by urea electrolysis, urea fuel cells, and urea/urine wastewater remediation .
Sustainable Nitrogen Economy
The critical review of urea conversion significantly increases the understanding of current progress in urea conversion and the development of a sustainable nitrogen economy .
Mécanisme D'action
Target of Action
The primary target of urea oxalate is the oxalate in the body, which is a metabolic end-product . Oxalate’s systemic concentrations are highly variable among individuals, and its accumulation can be toxic to the body .
Mode of Action
Urea oxalate interacts with its target by participating in the urea oxidation reaction (UOR) . This process holds tremendous applications in various catalysis processes .
Biochemical Pathways
Urea oxalate affects the metabolic pathways of oxalate. Oxalate originates from both hepatic production as part of normal metabolism and absorption by the bowel from food . Hepatic synthesis of oxalate from glyoxylate contributes to 60%-80% of plasma oxalate . Genetic (primary hyperoxaluria) and non-genetic (e.g., diet, microbiota, renal and metabolic disease) reasons underlie elevated plasma concentrations and tissue accumulation of oxalate .
Pharmacokinetics
The pharmacokinetics of urea oxalate involves its absorption, distribution, metabolism, and elimination (ADME) . The kidney is the most important organ for excreting drugs, including drugs metabolised by the liver, and impaired renal function can influence drug therapy . Kidney dysfunction can impact on absorption, distribution, metabolism, and elimination (ADME) .
Result of Action
The molecular and cellular effects of urea oxalate’s action involve the formation of calcium oxalate kidney stones . Hyperoxaluria may lead to urinary supersaturation of calcium oxalate and crystal formation, causing urolithiasis and deposition of calcium oxalate crystals in the kidney parenchyma, a condition termed oxalate nephropathy .
Action Environment
Environmental factors such as diet, microbiota, and renal and metabolic diseases can influence the action, efficacy, and stability of urea oxalate . Untreated urea or urine wastewater causes severe environmental pollution and threatens human health . Electrocatalytic and photo(electro)catalytic urea oxidation technologies under mild conditions have become promising methods for energy recovery and environmental remediation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
oxalic acid;urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.CH4N2O/c3-1(4)2(5)6;2-1(3)4/h(H,3,4)(H,5,6);(H4,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSLUBPQYDULIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
631-62-9 | |
| Record name | Urea, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70199298 | |
| Record name | Urea oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea oxalate | |
CAS RN |
513-80-4, 631-62-9 | |
| Record name | Urea, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, oxalate (2:1) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


